molecular formula C54H37N B598527 9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole CAS No. 1201649-79-7

9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole

Cat. No. B598527
M. Wt: 699.897
InChI Key: GWHSOUPRKHXZPK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole and its derivatives have been extensively researched for their potential applications in OLED technology. A study by Obolda et al. (2016) explored the synthesis of D-A-type molecules related to 9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole, highlighting their application in creating highly efficient OLEDs with deep-blue emission. The study proposed a mechanism of triplet-polaron-interaction-induced upconversion from triplet to singlet states, enhancing the singlet formation ratios and thus the efficiency of OLEDs beyond the simple spin statistics of 25% (Obolda et al., 2016).

Yuan et al. (2014) designed and synthesized two novel carbazole derivatives as host materials for blue phosphorescent OLEDs. These materials, characterized by high glass transition temperatures and triplet energies, demonstrated improved performance in devices, showcasing the importance of carbazole derivatives in enhancing OLED efficiency (Yuan et al., 2014).

Sun et al. (2015) synthesized a series of carbazole-functionalized tetraphenylsilane derivatives as bipolar blue hosts for OLEDs. These derivatives exhibited wide bandgaps, high triplet energies, and good solubility, contributing to the development of highly efficient solution-processed blue phosphorescent OLEDs (Sun et al., 2015).

Electroluminescence and Photophysical Properties

Research on carbazole derivatives also extends to their electroluminescence and photophysical properties. Gao Xi-cun (2010) synthesized two novel carbazole derivatives and investigated their optoelectronic properties, contributing to the understanding of how carbazole structures influence the behavior of light-emitting materials (Gao Xi-cun, 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3,6-bis(3,5-diphenylphenyl)-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H37N/c1-6-16-38(17-7-1)44-30-45(39-18-8-2-9-19-39)33-48(32-44)42-26-28-53-51(36-42)52-37-43(27-29-54(52)55(53)50-24-14-5-15-25-50)49-34-46(40-20-10-3-11-21-40)31-47(35-49)41-22-12-4-13-23-41/h1-37H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHSOUPRKHXZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H37N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole

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